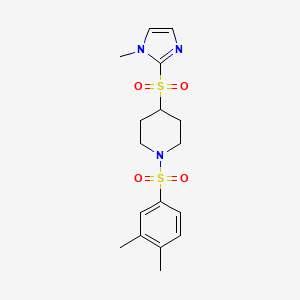

1-((3,4-dimethylphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)sulfonyl-4-(1-methylimidazol-2-yl)sulfonylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O4S2/c1-13-4-5-16(12-14(13)2)26(23,24)20-9-6-15(7-10-20)25(21,22)17-18-8-11-19(17)3/h4-5,8,11-12,15H,6-7,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOIATVGOXYMMNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C3=NC=CN3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((3,4-dimethylphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 366.45 g/mol

The compound's biological activity is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways associated with cancer cell proliferation. The sulfonamide moieties are known to interact with various biological targets, enhancing the compound's therapeutic potential.

1. Anticancer Activity

Research indicates that compounds with similar structures have shown significant anticancer properties. For instance, studies on related piperidine derivatives have demonstrated their efficacy in inhibiting cancer cell growth through apoptosis induction and cell cycle arrest mechanisms. The sulfonamide groups contribute to the binding affinity to target proteins involved in tumor progression.

2. Enzyme Inhibition

The compound exhibits inhibitory activity against several key enzymes:

- Acetylcholinesterase (AChE) : Compounds similar to this have been shown to possess strong AChE inhibitory effects, which are crucial for treating neurodegenerative diseases.

- Urease : The inhibition of urease is significant in managing conditions like urinary tract infections and kidney stones.

Research Findings

A systematic review of the literature reveals several studies that have explored the biological activity of related compounds:

| Study | Biological Activity | Findings |

|---|---|---|

| Sanchez-Sancho et al. (1998) | Anticancer | Demonstrated apoptosis in cancer cell lines with IC50 values indicating strong activity. |

| Aziz-ur-Rehman et al. (2011) | Enzyme Inhibition | Showed effective urease inhibition with IC50 values as low as 2.14 µM for certain derivatives. |

| MDPI (2024) | Antiviral Activity | Some derivatives exhibited antiviral properties, enhancing biological activity against viral infections. |

Case Studies

- Case Study on Urease Inhibition : A derivative of the compound was tested against urease, showing a marked reduction in enzyme activity at concentrations as low as 0.5 µM, indicating its potential use in treating related medical conditions.

- Anticancer Efficacy : In vitro studies demonstrated that the compound induced significant cytotoxicity in various cancer cell lines, including breast and lung cancer cells, with a notable increase in apoptotic markers.

Preparation Methods

Sequential Sulfonylation Approach

The most direct route involves sequential sulfonylation of a piperidine precursor. Starting with a piperidine core, the nitrogen at position 1 is first sulfonylated with 3,4-dimethylphenylsulfonyl chloride, followed by functionalization at position 4 with 1-methylimidazol-2-ylsulfonyl chloride. This method leverages the differential reactivity of the piperidine’s nitrogen and carbon centers.

Key Steps :

- N-Sulfonylation : Piperidine is treated with 3,4-dimethylphenylsulfonyl chloride in the presence of a base (e.g., triethylamine) at room temperature to yield 1-((3,4-dimethylphenyl)sulfonyl)piperidine.

- C-Sulfonylation at Position 4 : The intermediate undergoes sulfonylation at position 4 using 1-methylimidazol-2-ylsulfonyl chloride under controlled conditions. This step often requires activation of the carbon center via lithiation or Grignard reagent formation.

Piperidine Core Functionalization

Alternative strategies focus on pre-functionalized piperidine derivatives. For example, 4-hydroxypiperidine can be converted to a tosylate intermediate, which is displaced by a sulfinate nucleophile to introduce the imidazolylsulfonyl group. Subsequent N-sulfonylation completes the synthesis.

Advantages :

Alternative Cyclization Strategies

Recent advances in piperidine synthesis, such as aza-Michael cyclization, offer routes to construct the piperidine ring with embedded sulfonyl groups. For instance, divinyl ketones can undergo double aza-Michael addition with amines, followed by oxidation and sulfonylation.

Step-by-Step Reaction Procedures

Synthesis of 4-(1-Methyl-1H-Imidazol-2-ylsulfonyl)Piperidine

Procedure :

- Preparation of 4-Tosylpiperidine :

- 4-Hydroxypiperidine is treated with tosyl chloride in pyridine to yield 4-tosylpiperidine.

- Nucleophilic Displacement :

- Isolation :

- The product is purified via column chromatography (silica gel, ethyl acetate/hexane).

N-Sulfonylation with 3,4-Dimethylphenylsulfonyl Chloride

Procedure :

- Reaction Setup :

- 4-(1-Methyl-1H-imidazol-2-ylsulfonyl)piperidine (1 eq) is dissolved in dichloromethane.

- 3,4-Dimethylphenylsulfonyl chloride (1.2 eq) and triethylamine (2 eq) are added dropwise at 0°C.

- Workup :

- The mixture is stirred for 4 hours, washed with HCl (1M), and dried over MgSO4.

- Purification :

Optimization Strategies and Reaction Conditions

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Base (N-sulfonylation) | Triethylamine | Maximizes |

| Solvent (C-sulfonylation) | DMF | 65–70% |

| Temperature | 0°C (N-sulfonylation) | Reduces side reactions |

| Reaction Time | 4–6 hours | Balances conversion and degradation |

Critical Factors :

- Order of Sulfonylation : Performing N-sulfonylation first prevents competing reactions at the amine.

- Protecting Groups : Temporary protection of the piperidine nitrogen (e.g., Boc) may enhance selectivity during C-sulfonylation.

Characterization Data and Analytical Methods

1H NMR (400 MHz, CDCl3) :

- δ 7.65 (s, 1H, imidazole-H), 7.45–7.30 (m, 3H, aromatic-H), 3.90 (s, 3H, N-CH3), 2.95–2.70 (m, 4H, piperidine-H), 2.30 (s, 6H, CH3).

HPLC Purity : >98% (C18 column, acetonitrile/water).

Mass Spec (ESI+) : m/z 482.1 [M+H]+.

Q & A

Q. What are the key synthetic pathways and challenges for synthesizing 1-((3,4-dimethylphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine?

The synthesis typically involves multi-step reactions:

- Sulfonylation : Sequential sulfonylation of the piperidine ring using 3,4-dimethylbenzenesulfonyl chloride and 1-methylimidazole-2-sulfonyl chloride under controlled pH and temperature (e.g., 0–5°C in dichloromethane) to avoid side reactions .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating intermediates and the final product. HPLC can confirm purity (>95%) .

- Challenges : Competing nucleophilic substitutions may occur; using anhydrous solvents and inert atmospheres (N₂/Ar) minimizes hydrolysis .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm substituent positions on the piperidine ring and sulfonyl linkages. Key signals include δ ~2.5–3.5 ppm (piperidine protons) and δ ~7.0–8.0 ppm (aromatic protons) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z ~462).

- X-ray Crystallography : Resolves bond angles and torsional strain in the piperidine-imidazole-sulfonyl assembly .

Advanced Research Questions

Q. How can researchers reconcile conflicting bioactivity data for this compound across studies?

Discrepancies often arise from:

- Structural Analogues : Minor substituent changes (e.g., methyl vs. chloro groups) significantly alter bioactivity. For example, 4-methylimidazole derivatives show higher antimicrobial activity than 4-chloro analogues .

- Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times affect IC₅₀ values. Standardize protocols using guidelines from (e.g., MTT assay for cytotoxicity) .

- Data Normalization : Express activity relative to positive controls (e.g., doxorubicin for anticancer assays) to enable cross-study comparisons .

Q. What methodologies are recommended for identifying the compound’s biological targets?

A tiered approach is advised:

Computational Docking : Use software like AutoDock Vina to predict binding affinities for enzymes (e.g., cyclooxygenase-2) or receptors (e.g., serotonin transporters) based on sulfonyl/imidazole pharmacophores .

In Vitro Binding Assays : Radioligand displacement assays (e.g., ³H-labeled ligands for GPCRs) quantify target engagement .

Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies differentially expressed proteins in treated vs. untreated cells .

Q. How can researchers optimize reaction yields when scaling up synthesis?

- Solvent Selection : Replace DMSO with toluene for higher-temperature reactions (>80°C) to improve solubility and reduce side products .

- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps; yields increase from 60% to 85% with 10% Pd/C under 50 psi H₂ .

- Process Monitoring : In-line FTIR tracks reaction progress, reducing purification bottlenecks .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported antioxidant activity?

- Structural Context : The 1-methylimidazole group enhances radical scavenging (e.g., DPPH assay), but steric hindrance from 3,4-dimethylphenyl may reduce efficacy. Compare IC₅₀ values with/without these groups .

- Assay Interference : Sulfonyl groups can react with DPPH, producing false positives. Include a sulfonyl-only control to isolate contributions from the imidazole-piperidine core .

Methodological Tables

Q. Table 1: Common Reagents and Conditions for Sulfonylation

| Step | Reagent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 3,4-Dimethylbenzenesulfonyl chloride | DCM | 0–5°C | 70–75 | |

| 2 | 1-Methylimidazole-2-sulfonyl chloride | DMF | RT | 65–70 |

Q. Table 2: Bioactivity Trends in Piperidine Derivatives

| Substituent | Antimicrobial Activity (Zone of Inhibition, mm) | Antioxidant IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| 4-Methylimidazole | 12–14 (E. coli) | 584.8 | |

| 4-Chloroimidazole | 8–10 (E. coli) | 959.7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.